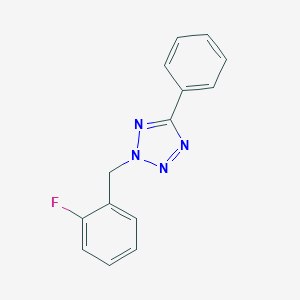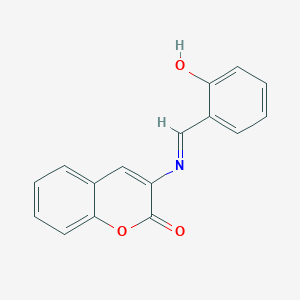
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenothiazine, a heterocyclic compound that has been found to exhibit several pharmacological properties. TFP has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone is complex and involves multiple pathways. It has been found to interact with various proteins and enzymes in the body, including ion channels, receptors, and enzymes involved in oxidative stress. This compound has been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. It has also been found to interact with G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to exhibit antipsychotic activity by inhibiting the activity of dopamine receptors in the brain. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been found to exhibit antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation. This compound has also been found to exhibit analgesic activity by inhibiting the activity of voltage-gated sodium channels.
実験室実験の利点と制限
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using simple methods. This compound has been found to exhibit several pharmacological properties, making it a useful tool for studying various physiological processes. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects on the body are not yet known. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone research. One direction is to study its effects on ion channels and receptors in the nervous system. This compound has been found to exhibit activity on several ion channels and receptors, making it a potential tool for studying the structure and function of these proteins. Another direction is to study its effects on oxidative stress and inflammation. This compound has been found to exhibit antioxidant and anti-inflammatory activity, making it a potential therapeutic agent for various diseases. Finally, future research can focus on developing new methods for synthesizing this compound and improving its solubility in water.
合成法
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-trifluoromethylphenothiazine with 4-methylpiperazine in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.
科学的研究の応用
1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)-2-(4-methylpiperazino)ethanone has been used in various scientific research studies due to its unique properties. It has been found to exhibit antipsychotic, anti-inflammatory, and antioxidant activities. This compound has also been used as a fluorescent probe to study the binding properties of proteins and DNA. It has been found to bind to the DNA minor groove and inhibit the activity of DNA-binding proteins. This compound has also been used to study the structure and function of ion channels and receptors in the nervous system.
特性
分子式 |
C20H20F3N3OS |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C20H20F3N3OS/c1-24-8-10-25(11-9-24)13-19(27)26-15-4-2-3-5-17(15)28-18-7-6-14(12-16(18)26)20(21,22)23/h2-7,12H,8-11,13H2,1H3 |
InChIキー |
LJMNIRFVWJVEFD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
正規SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)


![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)
![N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)


